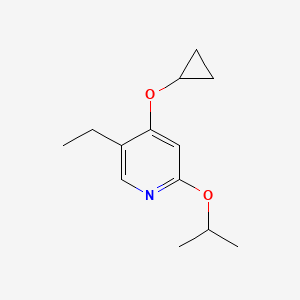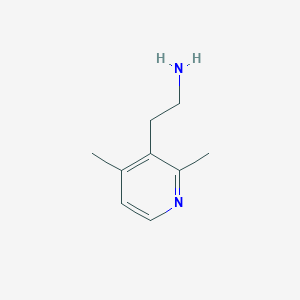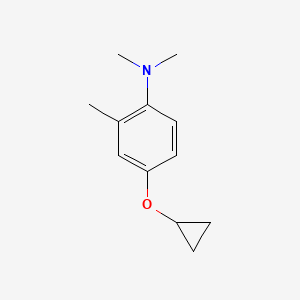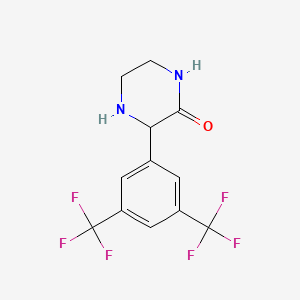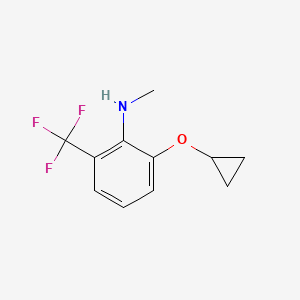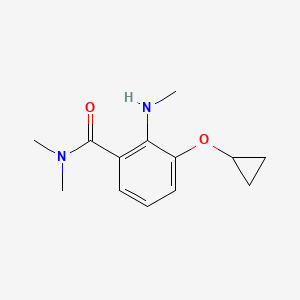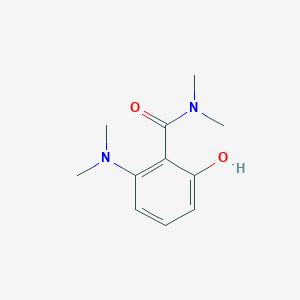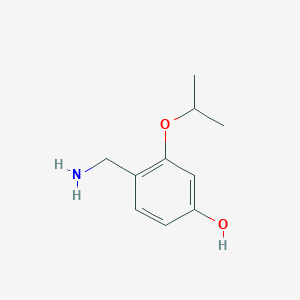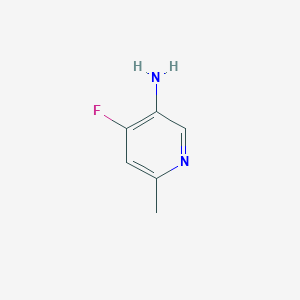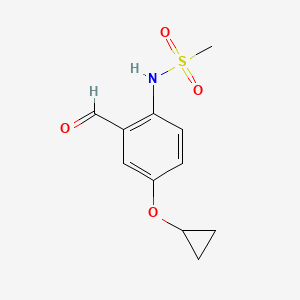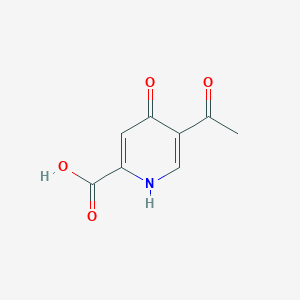
3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NO. This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in various fields, including agrochemicals and pharmaceuticals . The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable for scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine typically involves the use of trifluoromethylpyridine as a key intermediate. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop protection products.
Fluazifop-butyl: An herbicide containing the trifluoromethylpyridine moiety.
Pyridalyl: A pesticide that includes a trifluoromethyl pyridine building block.
Uniqueness
3-Cyclopropoxy-2-methyl-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities .
特性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-methyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-8(15-7-2-3-7)4-5-9(14-6)10(11,12)13/h4-5,7H,2-3H2,1H3 |
InChIキー |
NGHVTXZWESPGDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


